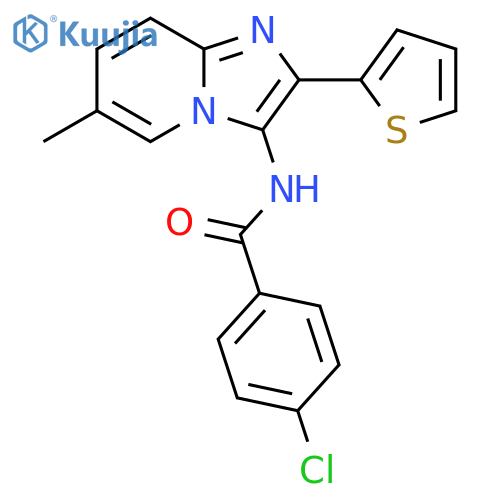

Cas no 372970-71-3 (4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide)

4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide

- 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

- Benzamide, 4-chloro-N-[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]-

- BDBM50587075

- Z1213728335

- 4-CHLORO-N-(6-METHYL-2-(2-THIENYL)IMIDAZO(1,2-A)PYRIDIN-3-YL)BENZAMIDE

- CB05019

- AKOS001666895

- ZINC00624108

- EN300-18501254

- 372970-71-3

- BIM-0003402.P001

- SR-01000493097-1

- 4-chloro-N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

- CBMicro_003311

- Oprea1_385983

- SR-01000493097

- CHEMBL5081682

- SMSF0018928

-

- インチ: 1S/C19H14ClN3OS/c1-12-4-9-16-21-17(15-3-2-10-25-15)18(23(16)11-12)22-19(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,22,24)

- InChIKey: GVTBBTIQMDBGNJ-UHFFFAOYSA-N

- SMILES: C(NC1N2C(=NC=1C1SC=CC=1)C=CC(C)=C2)(=O)C1=CC=C(Cl)C=C1

計算された属性

- 精确分子量: 367.0546109g/mol

- 同位素质量: 367.0546109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 25

- 回転可能化学結合数: 3

- 複雑さ: 485

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- XLogP3: 5.3

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- 酸度系数(pKa): 9.67±0.46(Predicted)

4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18501254-10.0g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 10g |

$3906.0 | 2023-05-24 | ||

| Enamine | EN300-18501254-0.25g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 0.25g |

$449.0 | 2023-09-19 | |

| Enamine | EN300-18501254-2.5g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 2.5g |

$1781.0 | 2023-09-19 | |

| 1PlusChem | 1P01Y0G0-100mg |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 100mg |

$452.00 | 2023-12-17 | |

| 1PlusChem | 1P01Y0G0-2.5g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 2.5g |

$2264.00 | 2023-12-17 | |

| 1PlusChem | 1P01Y0G0-250mg |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 250mg |

$617.00 | 2023-12-17 | |

| 1PlusChem | 1P01Y0G0-500mg |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 500mg |

$939.00 | 2023-12-17 | |

| Enamine | EN300-18501254-5.0g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 5g |

$2634.0 | 2023-05-24 | ||

| Enamine | EN300-18501254-0.1g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 0.1g |

$315.0 | 2023-09-19 | |

| Enamine | EN300-18501254-0.5g |

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide |

372970-71-3 | 90% | 0.5g |

$709.0 | 2023-09-19 |

4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamideに関する追加情報

Introduction to 4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo[1,2-apyridin-3-yl]benzamide (CAS No. 372970-71-3)

4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo[1,2-apyridin-3-yl]benzamide, identified by its CAS number 372970-71-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo[1,2-apyridin-3-yl]benzamide is characterized by its intricate arrangement of fused rings, including an imidazo[1,2-a]pyridine core and a benzamide moiety. The presence of multiple heterocyclic systems and functional groups such as a chloro substituent, a methyl group, and a thiophene ring contributes to its unique chemical properties and biological interactions. These structural features are crucial in determining its pharmacological profile and potential drug-like characteristics.

In recent years, there has been a growing interest in developing novel small-molecule inhibitors targeting various disease pathways. The imidazo[1,2-a]pyridine scaffold is particularly noteworthy due to its prevalence in bioactive molecules and its ability to interact with multiple biological targets. Studies have demonstrated that compounds containing this scaffold often exhibit potent activity against enzymes and receptors involved in cancer progression, inflammation, and infectious diseases.

The benzamide moiety in 4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is another key feature that contributes to its pharmacological potential. Benzamides are known for their role as bioisosteres in drug design, often enhancing solubility, metabolic stability, and binding affinity. The combination of the imidazo[1,2-a]pyridine and benzamide moieties creates a versatile platform for exploring new therapeutic strategies.

One of the most compelling aspects of 4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is its potential as an inhibitor of kinases and other enzymes implicated in disease mechanisms. Kinases are critical regulators of cellular processes, and dysregulation of their activity is associated with various pathological conditions, including cancer. The compound's ability to modulate kinase activity has been the focus of several preclinical studies aimed at identifying novel scaffolds for kinase inhibition.

Recent advancements in computational chemistry and structure-based drug design have facilitated the optimization of compounds like 4-chloro-N-6-methyl-2-(thiophen-2-yli)imidazo[1,2-a]pyridin]-3-yIbenzamide. These methodologies allow researchers to predict binding interactions with biological targets and refine molecular structures to improve potency and selectivity. The integration of experimental data with computational models has been instrumental in understanding the molecular basis of drug action and accelerating the development pipeline.

The synthesis of 4-chloro-N-methyl--(thiophen--yli)-imidazo[a--pyridin--3--yI]-benzamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro substituent at the 4-position enhances electrophilicity, enabling further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The thiophene ring adds another layer of complexity to the molecule's reactivity, influencing both its electronic properties and interactions with biological targets.

Biological evaluation studies have revealed that derivatives of 4-chloro-N--methyl--(thiophen--yli)--imidazo[a--pyridin--3--yI]-benzamide exhibit notable inhibitory activity against several kinases, including EGFR (epidermal growth factor receptor), VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor). These kinases are overexpressed or mutated in many cancers, making them attractive targets for therapeutic intervention. The compound's ability to inhibit these kinases suggests its potential as an anticancer agent.

In addition to its kinase inhibitory properties, 4-chloro-N--methyl--(thiophen--yli)--imidazo[a--pyridin--3--yI]-benzamide has shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects by modulating pathways involving NFκB (nuclear factor kappa B), a key transcription factor involved in inflammation. By targeting NFκB signaling, the compound may offer relief from chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

The role of imino acids in medicinal chemistry cannot be overstated. Imino acid derivatives are known for their diverse biological activities and have been explored extensively as drug candidates. The incorporation of an imidazole ring into the molecular framework enhances hydrogen bonding capabilities and influences electronic distribution within the molecule. These features contribute to improved binding affinity and selectivity against biological targets.

Future directions in the research on 4-chloro-N--methyl--(thiophen--yli)--imidazo[a-pyr-idin]-3-yI-benzamide include further optimization to enhance potency, selectivity, and pharmacokinetic profiles. Strategies such as structure-based drug design (SBDD), fragment-based drug discovery (FBDD), and high-throughput screening (HTS) will be employed to identify lead compounds with improved therapeutic potential. Additionally, preclinical studies will be essential to evaluate safety profiles and dosimetry before transitioning to clinical trials.

The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory discoveries into viable treatments for patients worldwide. The study of compounds like 4-chloro-N-methyl-(thiophen-yI)-imidazo[a-pyr-idin]-3-yI-benz-amide exemplifies this collaborative spirit and underscores the importance of innovation in addressing unmet medical needs.

In conclusion,4-chloro-N-methyl-(thiophen-yI)-imidazo[a-pyr-idin]-3-yI-benz-amide represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further development through rational drug design approaches aimed at improving efficacy while minimizing side effects. As research continues to uncover new biological targets and mechanisms,this compound may emerge as a valuable tool in combating various diseases worldwide.

372970-71-3 (4-chloro-N-6-methyl-2-(thiophen-2-yl)imidazo1,2-apyridin-3-ylbenzamide) Related Products

- 1332295-35-8(Nav1.7-IN-2)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 66754-13-0(D-Trimannuronic acid)